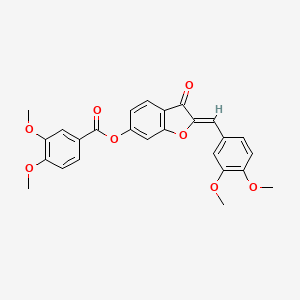

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Description

This compound is a benzofuran derivative characterized by a (Z)-configured benzylidene group at the 2-position and a 3,4-dimethoxybenzoate ester at the 6-position of the benzofuran core. Structural elucidation of such compounds typically relies on NMR spectroscopy (e.g., $ ^1H $-NMR and $ ^13C $-NMR) and X-ray crystallography, with refinement often performed using programs like SHELXL .

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-19-9-5-15(11-22(19)31-3)12-24-25(27)18-8-7-17(14-21(18)34-24)33-26(28)16-6-10-20(30-2)23(13-16)32-4/h5-14H,1-4H3/b24-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZGCXPTZHMUMV-MSXFZWOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A benzofuran core , which is known for its diverse biological activities.

- Dimethoxybenzylidene and benzoate groups that enhance its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic precursors.

- Condensation Reaction : The introduction of the dimethoxybenzylidene group occurs via condensation with appropriate aldehydes.

- Formation of the Benzoate Group : The final step involves esterification to incorporate the benzoate functionality.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity:

- In Vitro Testing : Tests against bacterial strains like Staphylococcus aureus and Escherichia coli have shown varying degrees of inhibition, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted:

- Cytokine Inhibition : It has been observed to reduce the levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy Study : A study involving a series of derivatives based on the benzofuran structure demonstrated that certain modifications significantly enhanced cytotoxicity against breast cancer cells. The compound's ability to inhibit cell migration and invasion was also noted.

- Antimicrobial Activity Evaluation : In a comparative analysis with other benzofuran derivatives, this compound showed superior activity against E. coli, particularly at higher concentrations (2000 µg/mL), suggesting a dose-dependent effect.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may also bind to specific receptors influencing cellular responses related to growth and inflammation.

Scientific Research Applications

Antioxidant Properties

The compound exhibits notable antioxidant activity due to the presence of methoxy groups. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases. Preliminary studies suggest that compounds with similar structures effectively scavenge free radicals, which is crucial for maintaining cellular health and reducing the risk of chronic diseases .

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. Similar derivatives have shown efficacy in inhibiting tumor growth through various mechanisms:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Interfering with the cell cycle to halt cancer cell proliferation.

Studies have highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo derivatives could be promising candidates for anticancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant for treating conditions characterized by chronic inflammation. Compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo have been reported to modulate inflammatory pathways effectively . This modulation can provide therapeutic benefits in various inflammatory diseases.

Case Studies and Research Findings

- GSK-3β Inhibition Study :

-

Antibacterial and Antifungal Activities :

- A series of thiazolidinone derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives demonstrated comparable or superior activity compared to standard drugs, indicating the potential applicability of related compounds in infectious disease treatment .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the benzofuran core and (Z)-benzylidene configuration but differ in substituent patterns on the aromatic rings. These structural variations significantly impact their physicochemical and biological properties.

Substituent Analysis and Structural Variations

Key Differences and Implications

- The 3,4,5-trimethoxybenzoate analog has increased electron-donating capacity, which could improve stability in oxidative environments.

- Solubility and Lipophilicity: The trimethoxy compound is predicted to have higher aqueous solubility due to additional polar groups, while the 4-fluoro derivative may favor lipid membrane penetration.

Steric Considerations :

Analytical and Structural Validation Methods

- Spectroscopy : $ ^1H $-NMR and $ ^13C $-NMR are critical for confirming substituent positions and stereochemistry, as demonstrated in studies on related benzofuran derivatives .

- Crystallography : Programs like SHELXL enable precise determination of molecular geometry, including the (Z)-configuration of the benzylidene group.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (Z)-configured benzylidene-benzofuran derivatives like this compound, and what purification challenges arise?

- Methodological Answer: The synthesis typically involves Knoevenagel condensation between a benzofuran-3-one derivative and a substituted benzaldehyde. For example, analogs like 2-arylbenzofurans are synthesized via palladium-catalyzed cross-coupling or base-mediated cyclization . Purification challenges include isolating the (Z)-isomer due to potential photoisomerization or thermal instability. Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended. Monitoring by TLC and HPLC-PDA can confirm isomeric purity .

Q. Which spectroscopic and crystallographic techniques are critical for validating the stereochemistry and molecular structure of this compound?

- Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming stereochemistry . For solution-phase analysis, NOESY NMR can distinguish (Z) and (E) isomers by observing spatial proximity between the benzylidene proton and benzofuran protons. High-resolution mass spectrometry (HRMS) and FT-IR (to confirm ester C=O and benzylidene C=C stretches) are essential for structural validation .

Q. What in vitro assays are recommended for preliminary screening of biological activity (e.g., antioxidant, anti-inflammatory) for this compound?

- Methodological Answer: DPPH radical scavenging assays (for antioxidant activity) and COX-2 inhibition assays (for anti-inflammatory potential) are common. For example, related benzofuran derivatives show activity in these assays at IC₅₀ values ranging from 10–50 µM . Dose-response curves and comparison with positive controls (e.g., ascorbic acid for antioxidants) are critical for data reliability.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving structurally similar benzofuran derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in test compounds. Reproducing assays under standardized protocols (e.g., OECD guidelines) and validating compound purity via NMR/HPLC-MS is essential. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., methoxy groups at C3/C4) that modulate activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins (e.g., kinases or oxidoreductases)?

- Methodological Answer: Molecular docking with AutoDock Vina or Schrödinger Suite can model interactions between the benzylidene-benzofuran core and active sites. For example, the 3,4-dimethoxy groups may form hydrogen bonds with catalytic residues in kinases. MD simulations (using GROMACS) can assess binding stability over time .

Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity of the (Z)-isomer?

- Methodological Answer: Optimizing reaction conditions (e.g., using DBU as a base for Knoevenagel condensation) and inert atmospheres (N₂/Ar) can suppress side reactions. Photostability studies under controlled lighting (e.g., amber glassware) prevent (Z)→(E) isomerization. Catalytic asymmetric methods using chiral ligands (e.g., BINOL derivatives) may enhance enantiomeric excess .

Q. What experimental designs address stability limitations of this compound under physiological conditions (e.g., in cell culture media)?

- Methodological Answer: Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. For cell-based assays, adding antioxidants (e.g., 0.1% BHT) or using serum-free media reduces degradation. Continuous cooling (4°C) during long-term experiments minimizes thermal decomposition .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

- Methodological Answer: Introducing hydrophilic groups (e.g., hydroxyl or PEG chains) at the benzoate moiety improves aqueous solubility. SAR studies on analogs show that methoxy groups at C3/C4 are critical for activity; modifications should avoid these positions. LogP calculations (via ChemDraw) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.